

In-Depth Technical Guide: Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

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Compound of Interest

Compound Name: *Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate*

Cat. No.: *B582353*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identifiers, physicochemical properties, a representative synthetic protocol, and its potential biological activities, with a focus on its role as a kinase inhibitor.

Chemical Identity and Properties

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which are recognized as a "privileged scaffold" in drug discovery due to their diverse biological activities.

Table 1: Chemical Identifiers for **Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate**[\[1\]](#)

Identifier	Value
SMILES	CCOC(=O)C1=C(N)N=C2N1C=CC=N2
InChIKey	FKBUOZSNISVNHI-UHFFFAOYSA-N
CAS Number	1260169-02-5
Molecular Formula	C ₉ H ₁₀ N ₄ O ₂
Molecular Weight	206.20 g/mol

Table 2: Physicochemical Properties of **Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate** (Computed)[1]

Property	Value
XLogP3	0.7
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	2
Exact Mass	206.08037557 g/mol
Topological Polar Surface Area	82.5 Å ²

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate** is not readily available in the cited literature, a general and representative synthetic methodology for closely related pyrazolo[1,5-a]pyrimidine derivatives can be adapted. The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the condensation of a 3-aminopyrazole derivative with a β -dicarbonyl compound or its equivalent.

Representative Experimental Protocol for the Synthesis of a Substituted Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate Derivative:

This protocol is adapted from the synthesis of ethyl 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carboxylates and serves as a model for the synthesis of the title compound.[\[2\]](#)

Materials:

- Ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate
- Appropriate enaminone derivative (e.g., from condensation of a methyl aryl ketone with DMF-DMA)
- Glacial acetic acid

Procedure:

- A mixture of ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate (1 equivalent) and the selected enaminone (1 equivalent) is prepared in glacial acetic acid.
- The reaction mixture is heated to reflux for a period of 3-4 hours.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is allowed to cool to room temperature.
- The precipitated product is collected by filtration.
- The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired ethyl 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carboxylate.

To synthesize the title compound, **Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate**, a similar strategy would be employed, starting with an appropriate 3-aminopyrazole precursor.

Biological Activity and Mechanism of Action

The pyrazolo[1,5-a]pyrimidine scaffold is a core component of numerous biologically active molecules, including several approved drugs. Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[\[3\]](#)

Kinase Inhibition and the Raf-MEK-ERK Signaling Pathway

Several studies have identified pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of kinases within the Raf-MEK-ERK signaling pathway.^[4] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.^{[5][6]}

B-Raf, a serine/threonine kinase in this cascade, is a particularly important therapeutic target, as activating mutations in the B-Raf gene are found in a high percentage of melanomas and other cancers.^{[4][7]}

The general mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding site of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

While specific quantitative bioactivity data for **Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate** is not available in the public domain, the inhibitory activity of closely related compounds against key kinases has been reported.

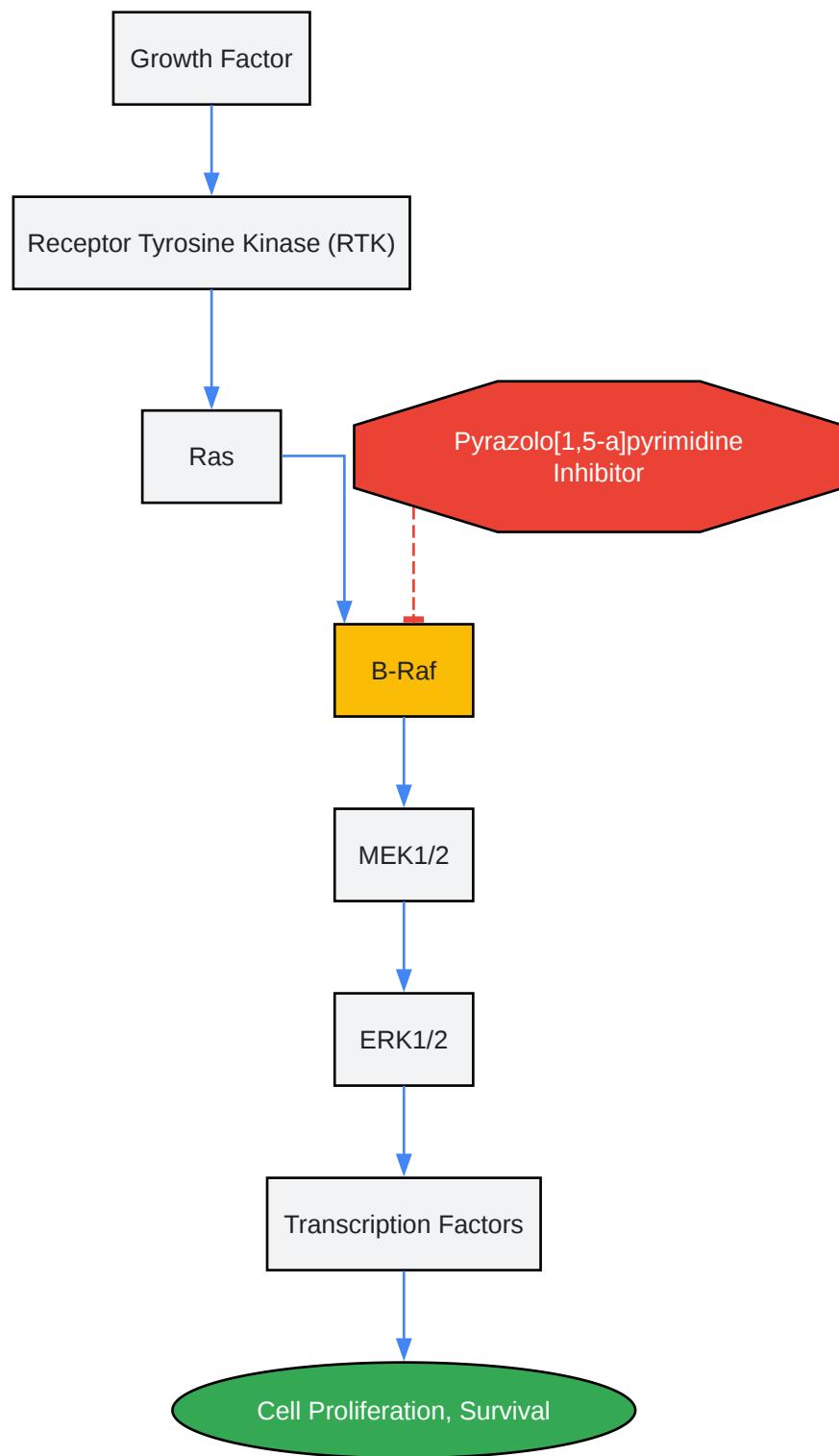
Table 3: In Vitro Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA Kinases^[2]

Compound	CDK2 IC ₅₀ (μM)	TRKA IC ₅₀ (μM)
6d	0.12	0.28
6k	0.09	0.25
6m	0.15	0.31
6n	0.11	0.23
6o	0.18	0.35
6p	1.58	1.59
6r	0.14	0.29
6s	0.16	0.32
6t	0.13	0.27
11g	0.10	0.26
Ribociclib (Ref.)	0.01	-
Larotrectinib (Ref.)	-	0.01

Note: The compounds listed are substituted pyrazolo[1,5-a]pyrimidine derivatives from the cited study and are presented here to illustrate the potential potency of this chemical class.

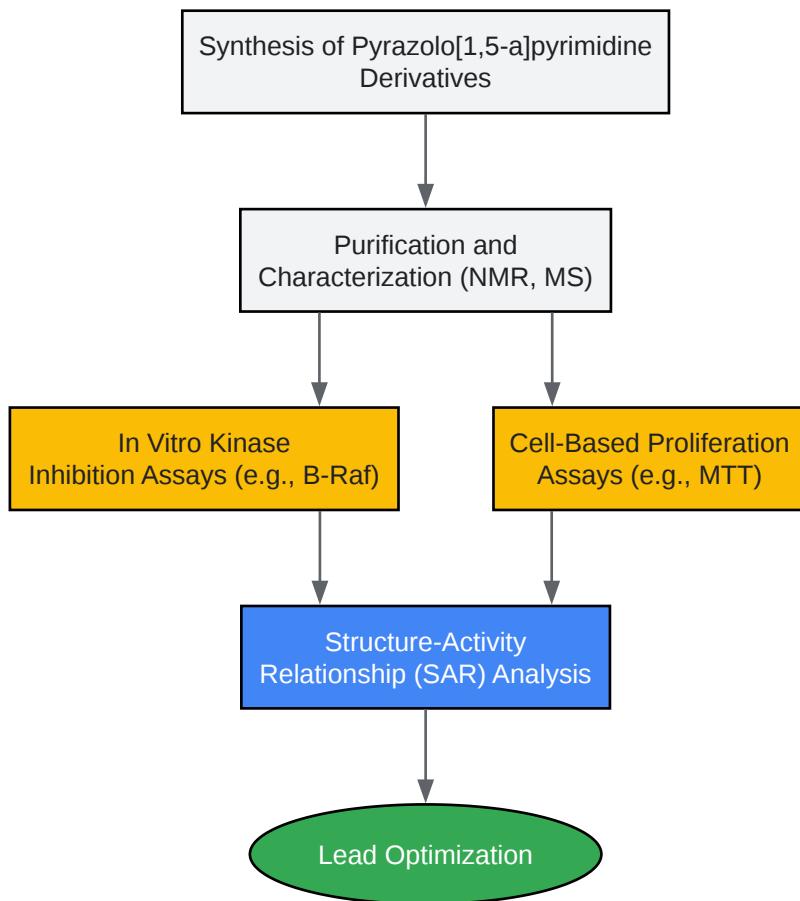
Signaling Pathway and Experimental Workflow Diagrams

To visualize the role of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for their evaluation.



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Caption: Inhibition of the Raf-MEK-ERK signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.



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Caption: General experimental workflow for the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Conclusion

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate belongs to a class of compounds with significant therapeutic potential, particularly in the field of oncology. The pyrazolo[1,5-a]pyrimidine scaffold serves as an excellent starting point for the design of potent and selective kinase inhibitors. Further research into the specific biological activities of the title compound and optimization of its structure could lead to the development of novel drug candidates targeting key signaling pathways in cancer and other diseases.

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